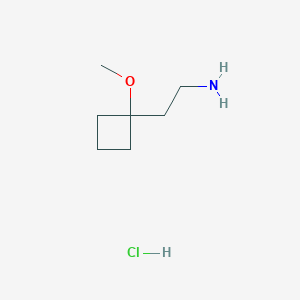

![molecular formula C6H7ClF3N3O2 B1382647 [5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride CAS No. 1823547-05-2](/img/structure/B1382647.png)

[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride

Übersicht

Beschreibung

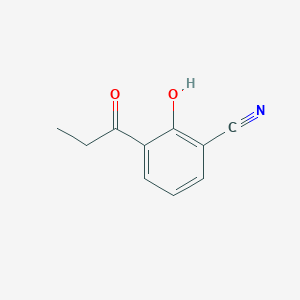

“[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride” is a chemical compound with the molecular formula C6H7ClF3N3O2 . It is a derivative of pyrazole, a class of organic compounds known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves reactions with amines . For instance, a production method for a similar compound, 5-Amino 3 cyano-1- (2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles, has been reported. This method involves salifying 2,6-dichlor-4-trifluoromethyl aniline in an acid solution, adding 2 fast, 3-dicyano ethyl propanoate, and adding Sodium Nitrite under normal temperature. The reaction then proceeds with stirring and water stratification, and finally, a ring-closure reaction in an aqueous ammonia medium .

Molecular Structure Analysis

The molecular structure of “[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, substituted with an amino group and a trifluoromethyl group .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For instance, they can undergo protodeboronation, a reaction that involves the removal of a boron group . They can also be involved in one-pot reactions, which are reactions that occur in a single reaction vessel, offering advantages like easy automation, higher product yields, minimal waste generation, operational simplicity, and thus reduced cost, time, and energy .

Physical And Chemical Properties Analysis

“[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride” has a molecular weight of 245.59 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Wissenschaftliche Forschungsanwendungen

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Agrochemical and Pharmaceutical Ingredients

Trifluoromethylpyridines, which share a similar structure with the compound , are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have also found applications in the pharmaceutical and veterinary industries .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles have shown superior antipromastigote activity and inhibition effects against Plasmodium berghei .

Medicinal Chemistry

Amino-pyrazoles, including the compound , have been studied as active agents in different therapeutic areas . They provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

PDK1 Inhibitor

The compound has been characterized as a PDK1 inhibitor . PDK1 is a master kinase, which is crucial for the activation of a group of kinases known as AGC kinases. These kinases are involved in regulating fundamental cellular processes such as cell growth, proliferation, and survival.

Regulation of Central Inflammation

Compounds similar to the one can play an important role in the regulation of central inflammation . They can also be used to control the brain inflammation process .

Safety and Hazards

Zukünftige Richtungen

Pyrazole derivatives have shown potential in various fields, especially in drug discovery due to their diverse pharmacological effects . Therefore, the future directions for “[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride” could involve further exploration of its potential uses in medicinal chemistry and drug development .

Eigenschaften

IUPAC Name |

2-[5-amino-3-(trifluoromethyl)pyrazol-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O2.ClH/c7-6(8,9)3-1-4(10)12(11-3)2-5(13)14;/h1H,2,10H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGWZXRCLUQMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1382565.png)

![1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride](/img/structure/B1382568.png)

![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1382572.png)

![4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1382575.png)

![tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate](/img/structure/B1382579.png)

![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride](/img/structure/B1382582.png)